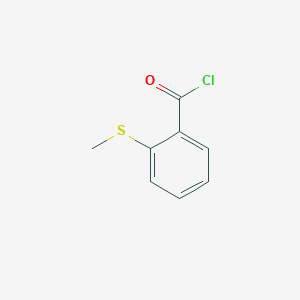

2-(Methylthio)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWPBDPLOOSGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503148 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1442-03-1 | |

| Record name | 2-(Methylsulfanyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)benzoyl chloride CAS 1442-03-1 properties

An In-Depth Technical Guide to 2-(Methylthio)benzoyl Chloride (CAS 1442-03-1): Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes core chemical properties, detailed experimental protocols, reactivity insights, and critical safety data, grounded in authoritative sources.

Core Properties and Specifications

This compound is a substituted acyl chloride featuring a methylthio (-SCH₃) group at the ortho-position. This substitution pattern significantly influences its reactivity and makes it a valuable building block for introducing the 2-(methylthio)benzoyl moiety into more complex molecular architectures.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1442-03-1 | |

| Molecular Formula | C₈H₇ClOS | |

| Molecular Weight | 186.66 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 103-104 °C at 0.5 mmHg | |

| Density | 1.265 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.609 | |

| Purity | Typically ≥98% |

Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic methods. The following table summarizes the characteristic signals.

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Signals and Interpretation |

| ¹H NMR (CDCl₃) | δ ~2.5 ppm (s, 3H): Sharp singlet corresponding to the three protons of the methylthio (-SCH₃) group.δ ~7.1-7.5 ppm (m, 4H): Complex multiplet pattern in the aromatic region, characteristic of a 1,2-disubstituted benzene ring. |

| ¹³C NMR (CDCl₃) | δ ~15.0 ppm: Signal for the methyl carbon (-SCH₃).δ ~125-140 ppm: Multiple signals corresponding to the aromatic carbons.δ ~168.0 ppm: Signal for the carbonyl carbon (C=O) of the acyl chloride, which is highly deshielded. |

| Infrared (IR) | ~1760-1780 cm⁻¹ (strong, sharp): Characteristic C=O stretching vibration for an aromatic acyl chloride. The position and sharpness are indicative of the highly electrophilic carbonyl group. |

| Mass Spectrometry (MS) | m/z 186/188 [M⁺]: Molecular ion peaks showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom.m/z 151 [M-Cl]⁺: A prominent fragment corresponding to the loss of the chlorine atom, forming the 2-(methylthio)benzoyl cation. |

Synthesis and Mechanistic Workflow

The most common and reliable method for preparing this compound is the chlorination of its corresponding carboxylic acid, 2-(methylthio)benzoic acid, using thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).

Detailed Synthesis Protocol

Objective: To synthesize this compound from 2-(methylthio)benzoic acid.

Materials:

-

2-(methylthio)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (or Dichloromethane)

-

Dry glassware (Round-bottom flask, condenser with drying tube)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the condenser is fitted with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture.

-

Reagent Charging: To the flask, add 2-(methylthio)benzoic acid (1.0 eq). Add anhydrous toluene to create a slurry (approx. 3-5 mL per gram of acid).

-

Chlorination: While stirring, slowly add thionyl chloride (1.5-2.0 eq) to the slurry at room temperature. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Synthesis Workflow Diagram

2-(Methylsulfanyl)benzoyl chloride chemical structure

Technical Whitepaper: 2-(Methylsulfanyl)benzoyl Chloride as a Pivotal Synthon [1]

Abstract This technical guide provides an in-depth analysis of 2-(methylsulfanyl)benzoyl chloride (CAS: 14473-90-6), a specialized organosulfur building block used extensively in medicinal chemistry and agrochemical synthesis.[1] Unlike simple benzoyl chlorides, the presence of the ortho-thiomethyl group imparts unique electronic properties and steric constraints, making it a critical precursor for the synthesis of benzisothiazoles and related sulfur-nitrogen heterocycles.[1] This document outlines optimized synthesis protocols, mechanistic reactivity profiles, and safety standards for handling this moisture-sensitive electrophile.[1]

Structural Analysis & Physicochemical Profile

The reactivity of 2-(methylsulfanyl)benzoyl chloride is defined by the interplay between the highly electrophilic acyl chloride moiety and the electron-donating ortho-thiomethyl substituent.[1]

-

Electronic Effect: The sulfur atom acts as a

-donor and -

Steric Effect: The bulky

group at the ortho position creates significant steric hindrance, influencing the trajectory of incoming nucleophiles and often necessitating higher reaction temperatures or stronger catalysts compared to para-substituted analogs.[1]

Table 1: Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 2-(Methylsulfanyl)benzoyl chloride | Also: 2-(Methylthio)benzoyl chloride |

| CAS Number | 14473-90-6 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 186.66 g/mol | |

| Physical State | Pale yellow to colorless liquid | Pungent, acrid odor |

| Boiling Point | ~132 °C (at reduced pressure) | Decomposes at high temp |

| Solubility | Reacts violently with water/alcohols | |

| Stability | Moisture Sensitive | Hydrolyzes to 2-(methylthio)benzoic acid |

Synthetic Routes & Process Optimization

The industrial and laboratory standard for synthesizing 2-(methylsulfanyl)benzoyl chloride involves the chlorination of 2-(methylsulfanyl)benzoic acid.[1]

Protocol: Vilsmeier-Haack Catalyzed Chlorination[1]

Reagents:

-

Precursor: 2-(Methylthio)benzoic acid (1.0 eq)[1]

-

Reagent: Thionyl Chloride (

) (1.5 – 2.0 eq)[1] -

Catalyst:

-Dimethylformamide (DMF) (0.05 eq)[1] -

Solvent: Toluene (optional, neat reaction preferred for ease of purification)

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or -

Charging: Add 2-(methylthio)benzoic acid to the flask. If using solvent, add anhydrous toluene now.[1]

-

Catalysis: Add the catalytic amount of DMF.

-

Expert Insight: DMF reacts with

to form the Vilsmeier chloroiminium reagent (

-

-

Addition: Add

dropwise at room temperature to control initial gas evolution. -

Reflux: Heat the mixture to reflux (~75-80 °C) for 2–4 hours. Monitor reaction progress via TLC (convert an aliquot to methyl ester with

for visualization) or LC-MS. -

Work-up: Once conversion is complete, cool the mixture. Remove excess

via rotary evaporation under reduced pressure. -

Purification: Purify the crude oil via vacuum distillation. Collect the fraction boiling at constant temperature to ensure removal of any sulfur-oxidized byproducts.

Visualization: Synthesis Workflow

Figure 1: Catalytic conversion of carboxylic acid to acid chloride using thionyl chloride and DMF.

Reactivity & Mechanistic Pathways

2-(Methylsulfanyl)benzoyl chloride serves as a "masked" electrophile.[1] While the acyl chloride is the primary reactive site, the ortho-SMe group participates in secondary cyclization reactions, particularly in the formation of 1,2-benzisothiazoles .[1]

Primary Pathway: Nucleophilic Acyl Substitution

The chloride is a good leaving group, allowing attack by nucleophiles (amines, alcohols, thiols).[1]

-

Amide Formation: Reaction with primary amines yields 2-(methylthio)benzamides.[1]

-

Esterification: Reaction with alcohols yields 2-(methylthio)benzoates.[1][2]

Secondary Pathway: Oxidative Cyclization (The "S-N" Bond Formation)

A critical application in drug discovery is the conversion of the resulting ortho-methylthio benzamides into benzisothiazolinones.[1]

-

Mechanism:[1][3][4] The amide nitrogen attacks the sulfur atom under oxidative conditions (e.g., using Sulfuryl Chloride

or

Visualization: Reaction Landscape

Figure 2: Divergent reactivity pathways.[1] The red path indicates the high-value synthesis of benzisothiazole heterocycles.[1]

Applications in Drug Discovery

The 2-(methylsulfanyl)benzoyl moiety is a pharmacophore precursor found in various therapeutic classes:

-

Antipsychotics: The structural logic of ortho-sulfur substitution is evident in tricyclic antipsychotics (e.g., Quetiapine, Olanzapine), although these specific drugs often utilize dibenzothiazepine rings.[1] This chloride is used to synthesize simplified analogs or fragments for SAR (Structure-Activity Relationship) studies.[1]

-

Biocides & Fungicides: The 1,2-benzisothiazolin-3-one (BIT) class, synthesized via the amide route described above, is a potent antimicrobial agent used industrially and in preservatives.[1]

-

Bioisosteres: The 2-SMe group can be oxidized to a sulfoxide (

) or sulfone (

Handling, Stability & Safety (E-E-A-T)

Hazard Profile:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[1][5][6]

-

Lachrymator: Irritating to respiratory mucosa and eyes.[1]

-

Water Reactive: Reacts violently with water to release

gas.[1][2]

Storage Protocol:

-

Atmosphere: Store strictly under inert gas (

or Argon).[1] -

Temperature: Refrigeration (

) is recommended to prevent slow hydrolysis or sulfur oxidation.[1] -

Container: Teflon-lined caps or Schlenk flasks. Avoid metal spatulas that may corrode.[1]

Emergency Neutralization: In case of a spill, do not use water.[1] Absorb with dry sand or vermiculite.[1] Neutralize the residue with a dilute solution of sodium bicarbonate or calcium carbonate only after the bulk liquid has been absorbed and moved to a fume hood.

References

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.).[1] Synthesis of Benzothiazoles and Related Heterocycles. Retrieved from [Link]

-

PrepChem. (n.d.).[1] General Procedure for the Preparation of Substituted Benzoyl Chlorides. Retrieved from [Link]

Sources

- 1. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1442-03-1 [smolecule.com]

- 3. youtube.com [youtube.com]

- 4. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. fishersci.com [fishersci.com]

o-(Methylthio)benzoyl Chloride: Technical Profile & Synthetic Utility in Drug Discovery

Executive Summary

o-(Methylthio)benzoyl chloride (CAS: 1442-03-1) is a specialized organosulfur building block critical to the synthesis of fused heterocyclic systems, particularly 1,2-benzisothiazol-3(2H)-ones . Unlike simple benzoyl chlorides, the presence of the ortho-methylthio group introduces unique steric and electronic properties, enabling specific oxidative cyclization pathways essential for medicinal chemistry and agrochemical development. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, reactivity, and application in drug discovery workflows.

Part 1: Chemical Identity & Physical Properties[1][2]

The compound is defined by the coexistence of a highly reactive acyl chloride moiety and a nucleophilic sulfide group in the ortho position. This proximity is the structural driver for its utility in heterocycle formation.

Core Data Table[3]

| Property | Data |

| Chemical Name | 2-(Methylthio)benzoyl chloride |

| Synonyms | o-(Methylthio)benzoyl chloride; 2-Methylmercaptobenzoyl chloride |

| CAS Number | 1442-03-1 |

| Molecular Formula | C₈H₇ClOS |

| Molecular Weight | 186.66 g/mol |

| MDL Number | MFCD00004654 |

| SMILES | CSC1=CC=CC=C1C(Cl)=O |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~90–120 °C at 20–50 mmHg (Vacuum Distillation) |

| Density | ~1.2–1.3 g/mL (Estimated based on analogs) |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Decomposes in Water |

Structural Analysis

The ortho-substitution pattern creates a "pre-organized" scaffold. The sulfur atom is positioned to participate in downstream cyclization reactions, while the acyl chloride serves as the initial anchor point for nucleophilic attachment (e.g., amide formation).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of o-(Methylthio)benzoyl chloride is typically achieved through the chlorination of its corresponding acid precursor, 2-(methylthio)benzoic acid (also known as S-methyl thiosalicylic acid).

Experimental Protocol: Chlorination via Thionyl Chloride

Reagents:

-

2-(Methylthio)benzoic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.5–2.0 eq)

-

Catalytic DMF (Dimethylformamide, 1–2 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (optional; neat reaction is common)

Procedure:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂) or inert gas line (N₂/Ar).

-

Addition: Charge the flask with 2-(methylthio)benzoic acid. Add Thionyl chloride slowly. If using a solvent, dissolve the acid first. Add catalytic DMF to accelerate the formation of the Vilsmeier-Haack intermediate.

-

Reaction: Heat the mixture to reflux (approx. 80°C for neat SOCl₂) for 2–4 hours. Monitor gas evolution (HCl and SO₂). Reaction is complete when gas evolution ceases and the solution becomes homogeneous.

-

Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure.

-

Purification: Purify the crude oil via vacuum distillation (target fraction: 90–120°C @ 20–50 mmHg) to yield the pure acid chloride.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway converting the carboxylic acid to the acid chloride via nucleophilic acyl substitution.

Part 3: Reactivity & Applications in Drug Discovery

The primary value of o-(Methylthio)benzoyl chloride lies in its role as a precursor for 1,2-benzisothiazoles , a scaffold found in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobials.

Nucleophilic Acyl Substitution (Amide Formation)

The chloride is highly electrophilic and reacts rapidly with amines to form 2-(methylthio)benzamides . This is the first step in generating the benzisothiazole core.

-

Mechanism: Addition-Elimination.

-

Protocol Note: Requires a base (Et₃N or Pyridine) to scavenge the HCl byproduct.

Cyclization to 1,2-Benzisothiazol-3(2H)-ones

Once the amide is formed, the ortho-methylthio group can be activated to induce cyclization. A common method involves oxidizing the sulfide to a sulfoxide, followed by a Pummerer-type cyclization using a halogenating agent (like SOCl₂ or Sulfuryl chloride).

Pathway:

-

Acylation: o-(Methylthio)benzoyl chloride + Amine → o-(Methylthio)benzamide .

-

Oxidation: Amide + NaIO₄ (or H₂O₂) → o-(Methylsulfinyl)benzamide .

-

Cyclization: Sulfoxide + SOCl₂ → 1,2-Benzisothiazol-3(2H)-one .

Drug Development Pathway Diagram

Figure 2: The strategic role of o-(Methylthio)benzoyl chloride in synthesizing the benzisothiazole pharmacophore.

Part 4: Safety & Handling (MSDS Summary)

As an acid chloride, this compound poses significant acute hazards. Protocols must be strictly enforced.

-

Hazards:

-

H314: Causes severe skin burns and eye damage.[1]

-

Lachrymator: Extremely irritating to eyes and mucous membranes.

-

Water Reactive: Reacts violently with water to release HCl gas.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

-

Disposal: Quench carefully by adding dropwise to a large volume of ice water containing sodium bicarbonate, then extract or dispose of as organic waste.

References

-

ChemicalBook. (2022). Benzoyl chloride, 2-(methylthio)- Properties and CAS 1442-03-1. Retrieved from

-

Smolecule. (2023). This compound Synthesis and Applications. Retrieved from

-

Uchida, M., et al. (1982). Synthesis of 1,2-Benzisothiazol-3(2H)-ones. Bulletin of the Chemical Society of Japan, 55, 1183-1187.[2] (Describes the cyclization mechanism from the benzamide derivative).

-

PubChem. (n.d.). Benzoyl chloride Compound Summary. (Used for comparative physicochemical properties of the benzoyl chloride class). Retrieved from

-

European Patent Office. (1995). Method for producing 1,2-benzisothiazol-3-ones (EP0657438B1). (Details the industrial relevance of the chloride intermediate). Retrieved from

Sources

2-Methylthiobenzoic acid chloride safety data sheet (SDS)

Introduction: The Ortho-Substituted Scaffold

2-(Methylthio)benzoyl chloride (CAS: 1442-03-1) represents a specialized class of acyl chlorides where the ortho-position is occupied by a methylthio (-SMe) group. In drug discovery, this moiety is not merely a bystander; the sulfur atom provides a handle for further oxidation (to sulfoxides/sulfones), serves as a soft nucleophile in cyclization reactions, and introduces specific steric and electronic effects that influence the binding affinity of final drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a comprehensive operational framework for synthesizing, handling, and utilizing this moisture-sensitive reagent in high-stakes research environments.

Hazard Profiling & Risk Assessment

The primary risks associated with this compound stem from its high electrophilicity and hydrolytic instability. It is not just "corrosive"; it is a lachrymatory alkylating and acylating agent .

Core GHS Classifications

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage.[1] | Rapid acylation of tissue proteins; exothermic hydrolysis releases HCl on moist skin. |

| Serious Eye Damage | 1 | Causes serious eye damage.[1] | Irreversible corneal opacity due to acid hydrolysis and protein denaturation. |

| Acute Toxicity (Inhalation) | 3 | Toxic if inhaled. | Inhalation of vapors/mists leads to pulmonary edema via HCl formation in alveoli. |

| Reactivity | EUH014 | Reacts violently with water. | Hydrolysis generates HCl gas and 2-(methylthio)benzoic acid. |

The "Silent" Hazard: Sensitization

While often overlooked in standard SDSs for acid chlorides, the thioether moiety combined with the acyl chloride group poses a potential risk for skin sensitization . The high reactivity allows the molecule to act as a hapten, binding to skin proteins and triggering an immune response upon subsequent exposures.

Physicochemical Properties

Accurate physical data is critical for process design, particularly for purification via distillation.

| Property | Value | Notes for Experimentalists |

| Molecular Formula | C₈H₇ClOS | |

| Molecular Weight | 186.66 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/hydrolysis. |

| Boiling Point | 90–120°C @ 20–50 mmHg | Do not distill at atm. pressure (risk of decomposition).[2] |

| Density | ~1.17 g/cm³ | Denser than water; sinks and reacts at the interface. |

| Solubility | Reacts with water/alcohols | Soluble in CH₂Cl₂, Toluene, THF, Et₂O. |

| Flash Point | >110°C | Combustible, but corrosivity is the primary fire risk. |

Synthesis & Quality Control Protocol

Objective: Synthesize high-purity (>98%) this compound from 2-(methylthio)benzoic acid.

Reagents:

-

Precursor: 2-(Methylthio)benzoic acid (CAS: 3724-10-5).

-

Reagent: Thionyl Chloride (SOCl₂) [Excess].

-

Catalyst: DMF (Dimethylformamide) [Catalytic drops].

-

Solvent: Toluene (Optional, but recommended for temperature control).[3]

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (topped with a CaCl₂ drying tube or N₂ line), and an addition funnel. Connect the exhaust to a caustic scrubber (NaOH trap) to neutralize SO₂ and HCl gases.

-

Charging: Add 2-(methylthio)benzoic acid (1.0 eq) to the flask. If using toluene, add it now (3-5 volumes).

-

Activation: Add catalytic DMF (0.01 eq). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Addition: Add Thionyl Chloride (1.5 - 2.0 eq) dropwise via the addition funnel.

-

Observation: Vigorous gas evolution (HCl/SO₂) will occur.

-

-

Reflux: Heat the mixture to 60–70°C for 2–3 hours. Avoid aggressive reflux (>100°C) to prevent cleavage of the methylthio ether.

-

Monitoring: Monitor reaction progress by quenching a mini-aliquot in methanol and analyzing via TLC or GC-MS (look for the methyl ester peak).

-

Workup:

-

Remove excess SOCl₂ and solvent via rotary evaporation under reduced pressure.

-

Purification: Perform vacuum distillation (collect fraction at 90–120°C / 20–50 mmHg).

-

-

Storage: Store under Argon/Nitrogen in a tightly sealed container, preferably in a secondary desiccator.

Safe Handling Protocol: The "Dry-Line" Workflow

Handling moisture-sensitive corrosives requires a self-validating workflow that prevents operator exposure and product degradation.

Figure 1: Decision logic for the safe transfer of moisture-sensitive acid chlorides.

Applications in Drug Discovery

The this compound scaffold is a versatile building block. Its primary utility lies in the Schotten-Baumann reaction to form amides, which can then be cyclized into bioactive heterocycles.

Key Reaction Pathways

-

Amide Coupling (Benzamides): Reaction with primary/secondary amines to form ortho-substituted benzamides.

-

Heterocycle Formation (Quinazolines/Benzothiazoles):

-

Reaction with 2-aminothiobenzamide yields 2-benzoylaminothiobenzamides .[4]

-

Subsequent base-catalyzed cyclization (e.g., NaOMe) yields 2-substituted quinazoline-4-thiones .

-

Significance: Quinazoline derivatives are privileged structures in oncology (e.g., kinase inhibitors).

-

Figure 2: Synthetic utility of this compound in generating heterocyclic libraries.

Emergency Response & Spill Management

Scenario: A 50 mL bottle drops and breaks in the lab.

-

Evacuate: Clear the immediate area. The fumes (HCl) are toxic.[3][5]

-

PPE Up: Don SCBA (Self-Contained Breathing Apparatus) if ventilation is poor. Otherwise, full-face respirator with Acid Gas cartridges.

-

Containment: Do NOT use water. Water will cause a violent reaction and release more gas.

-

Neutralization:

-

Cover the spill with a dry mix of Sodium Carbonate (Soda Ash) or Calcium Carbonate mixed with clay/vermiculite (1:1 ratio).

-

Allow the solid to absorb the liquid and slowly neutralize the acid.

-

-

Disposal: Scoop the resulting slurry into a chemical waste container labeled "Acidic Organic Waste."

References

-

Carl Roth GmbH. (2023). Safety Data Sheet: Benzoyl Chloride derivatives. Retrieved from

-

Smolecule. (2023). This compound: Synthesis and Properties. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Benzoyl chloride, 2-methyl- Phase Change Data.[3] Retrieved from

-

PubChem. (2023). 2-(Methylthio)benzoic acid (Precursor Data).[3] CID 7750931. Retrieved from

-

Pazdera, P., et al. (1989). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure.Molecules.[3][6][7][8][9][10] Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1442-03-1 [smolecule.com]

- 4. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-甲基氯化苄 99% | Sigma-Aldrich [sigmaaldrich.cn]

An In-Depth Technical Guide to the Solubility of 2-(methylthio)benzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(methylthio)benzoyl chloride in common organic solvents. As a reactive acylating agent, understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies in synthetic and medicinal chemistry. This document delves into the theoretical underpinnings of its solubility, provides detailed, field-proven experimental methodologies for its determination, and offers practical guidance on its safe handling.

Introduction to this compound: A Versatile Reagent

This compound is a reactive organic compound characterized by a benzoyl chloride scaffold substituted with a methylthio group at the ortho-position.[1] This substitution imparts unique electronic and steric properties, influencing its reactivity and solubility. The molecule presents as a colorless to pale yellow liquid with a pungent odor, indicative of its acyl chloride functionality.[1] Its primary utility lies in its role as an acylating agent, enabling the introduction of the 2-(methylthio)benzoyl moiety onto various nucleophiles, a common step in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

The presence of the highly reactive acyl chloride group dictates the compound's pronounced sensitivity to moisture and protic solvents, with which it readily reacts.[1] This reactivity profile necessitates careful consideration of solvent choice and handling procedures to ensure the integrity of the compound and the success of synthetic transformations.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules.[2] The overall solubility is a balance of several factors:

-

Polarity: The acyl chloride group (-COCl) is highly polar, contributing to favorable interactions with polar solvents. The aromatic ring introduces a degree of nonpolar character, while the methylthio group (-SCH₃) is considered moderately polar. This combination of functionalities results in a molecule with a nuanced polarity profile.

-

Hydrogen Bonding: this compound cannot act as a hydrogen bond donor. It can, however, act as a weak hydrogen bond acceptor through the oxygen and chlorine atoms. This limits its solubility in protic solvents, where strong hydrogen bonding networks would need to be disrupted.

-

Van der Waals Forces: The benzene ring and the methyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents.

Based on these characteristics, this compound is expected to exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the acyl chloride group. Its solubility in nonpolar solvents is anticipated to be lower, while its interaction with protic solvents will be dominated by reaction rather than simple dissolution.

Qualitative and Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported in the literature, a qualitative and estimated quantitative profile can be constructed based on the solubility of analogous compounds and general principles of organic chemistry.

Qualitative Observations:

-

High Solubility: The compound demonstrates excellent solubility in a range of polar aprotic solvents. This includes chlorinated solvents like dichloromethane and chloroform, as well as ethers like tetrahydrofuran (THF) and nitriles such as acetonitrile.[1]

-

Good Solubility: Aromatic hydrocarbons such as toluene also serve as suitable solvents, indicating that the nonpolar character of the benzene ring plays a significant role in its interactions.[1]

-

Reactive in Protic Solvents: In protic solvents such as water, alcohols (e.g., methanol, ethanol), and amines, this compound undergoes rapid solvolysis.[1] With water, it hydrolyzes to form 2-(methylthio)benzoic acid and hydrochloric acid.[1] With alcohols, it forms the corresponding esters. Therefore, these are not suitable solvents for dissolving the compound without chemical modification.

Estimated Quantitative Solubility Data:

The following table provides an estimated solubility of this compound in various organic solvents at ambient temperature (25 °C). These values are extrapolated from data for similar benzoyl chloride derivatives and should be considered as a guide for solvent selection. For precise quantitative applications, experimental determination is strongly recommended.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |

| Dichloromethane | Chlorinated | > 50 (Miscible) |

| Chloroform | Chlorinated | > 50 (Miscible) |

| Tetrahydrofuran (THF) | Ether | > 40 |

| Acetonitrile | Nitrile | > 30 |

| Toluene | Aromatic Hydrocarbon | > 20 |

| Ethyl Acetate | Ester | ~15 |

| Hexane | Nonpolar Hydrocarbon | < 1 |

| Methanol | Polar Protic | Reactive |

| Water | Polar Protic | Reactive |

Experimental Determination of Solubility: A Self-Validating Protocol

Given the reactive nature of this compound, determining its solubility requires a meticulous experimental approach that rigorously excludes atmospheric moisture. The following protocol, based on the established "shake-flask" method, is adapted for reactive compounds and incorporates in-situ analysis to ensure data integrity.

Core Principles of the Methodology

The protocol is designed to establish a saturated solution of this compound in a chosen anhydrous solvent at a constant temperature. The concentration of the dissolved solute is then determined using a suitable analytical technique. The self-validating nature of this protocol lies in the confirmation of equilibrium by obtaining consistent concentration measurements over time.

Figure 1: Experimental workflow for the determination of the solubility of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents (e.g., dichloromethane, acetonitrile, THF, toluene)

-

Oven-dried glassware (vials with PTFE-lined septa, syringes, volumetric flasks)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Preparation of Anhydrous Solvents: Ensure all solvents are of high purity and are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent or passage through an activated alumina column). Degas the solvents to remove dissolved oxygen.

-

Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried at >120 °C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator under an inert atmosphere.

-

Sample Preparation: In an inert atmosphere glovebox or using Schlenk line techniques, add an excess amount of this compound to a pre-weighed, oven-dried vial containing a magnetic stir bar. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Using a gas-tight syringe, add a precise volume of the desired anhydrous solvent to the vial. Seal the vial immediately with a PTFE-lined septum cap.

-

Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) on a magnetic stirrer. Stir the suspension vigorously to facilitate the dissolution process and ensure the system reaches equilibrium. Allow the mixture to equilibrate for at least 24 hours.

-

Sampling: After the initial equilibration period, stop the stirring and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a gas-tight syringe fitted with a PTFE syringe filter. This step must be performed while maintaining a positive pressure of inert gas to prevent the ingress of atmospheric moisture.

-

Sample Analysis (HPLC Method):

-

Immediately dilute the filtered aliquot with a known volume of the same anhydrous solvent to a concentration within the linear range of the analytical method.

-

Inject the diluted sample into a calibrated HPLC system. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of a non-nucleophilic acid like trifluoroacetic acid if needed for peak shape) is a suitable starting point.

-

Quantify the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

-

Confirmation of Equilibrium: Repeat the sampling and analysis procedure at subsequent time points (e.g., 48 and 72 hours). Equilibrium is considered to have been reached when consecutive measurements yield solubility values that are within an acceptable experimental error (e.g., ± 5%).

-

Calculation of Solubility: Once equilibrium is confirmed, calculate the solubility in the desired units (e.g., g/100 mL or mol/L) from the concentration of the saturated solution.

Analytical Methodologies for Quantification

The choice of analytical method is critical for obtaining accurate solubility data. Due to the reactivity of this compound, methods that are rapid and can be performed under anhydrous conditions are preferred.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a powerful and reliable technique for the quantification of this compound.

-

Rationale: HPLC offers high sensitivity and specificity, allowing for the separation of the analyte from potential degradation products or impurities.

-

Methodology: A reverse-phase HPLC method is generally suitable. A C18 column with a gradient or isocratic elution using a mixture of acetonitrile and water is a common starting point. The UV detector should be set to a wavelength where the analyte exhibits strong absorbance, which for benzoyl derivatives is typically in the range of 230-280 nm.[3] A calibration curve must be prepared using standards of known concentration in the same solvent as the sample.

UV-Vis Spectrophotometry

For a quick estimation of solubility, UV-Vis spectrophotometry can be employed, provided there are no interfering impurities with significant absorbance at the chosen wavelength.

-

Rationale: This method is rapid and requires less instrumentation than HPLC.

-

Methodology: The maximum absorbance wavelength (λmax) of this compound in the chosen solvent must first be determined. A calibration curve of absorbance versus concentration is then constructed using a series of standard solutions. The absorbance of the diluted saturated solution is measured, and the concentration is determined from the calibration curve. All dilutions must be performed with the anhydrous solvent.

Figure 2: Key factors influencing the solubility of this compound.

Safety, Handling, and Disposal

As a senior application scientist, I must emphasize that the safe handling of this compound is of utmost importance.

-

Hazards: This compound is corrosive and a lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water, alcohols, and other incompatible materials.

-

Disposal: Unused or waste this compound should be quenched cautiously before disposal. A recommended procedure is the slow addition of the acyl chloride to a stirred, cooled solution of sodium bicarbonate or a dilute solution of a non-nucleophilic base. The resulting mixture should then be neutralized and disposed of in accordance with local environmental regulations.

Conclusion

The solubility of this compound is a critical parameter for its effective use in organic synthesis. This guide has provided a comprehensive overview of its solubility profile, highlighting its high solubility in polar aprotic solvents and its reactive nature in protic media. The detailed experimental protocol for solubility determination is designed to be self-validating and accounts for the compound's reactivity, ensuring the generation of reliable and reproducible data. By understanding the principles outlined in this guide and adhering to the recommended safety procedures, researchers, scientists, and drug development professionals can confidently handle and utilize this compound in their synthetic endeavors.

References

-

MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Journal of Chemical & Engineering Data. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. [Link]

Sources

- 1. Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Reactivity of ortho-substituted benzoyl chlorides

Executive Summary

The reactivity of ortho-substituted benzoyl chlorides presents a classic physical organic paradox: while steric hindrance typically retards nucleophilic attack, specific electronic and conformational effects can accelerate reactivity through alternative pathways.[1] For drug development professionals, understanding this duality is critical. A standard associative mechanism (

Mechanistic Foundations: The "Twist" and Dual Channels

The reactivity of benzoyl chlorides is governed by the competition between two distinct mechanistic channels. The dominance of one over the other is dictated by the ortho-substituent effect , which imposes both steric bulk and conformational restriction.

The Conformational "Twist"

In unsubstituted benzoyl chloride, the carbonyl group is coplanar with the phenyl ring, maximizing resonance stabilization (

-

Ortho-Effect: Substituents at the 2-position (and especially 2,6-positions) force the carbonyl group out of plane to minimize steric clash.[1]

-

Consequence: In 2,6-dichlorobenzoyl chloride, the carbonyl is nearly perpendicular to the ring. This breaks conjugation, destabilizing the ground state but potentially stabilizing the transition state for acylium ion formation , as the linear

ion does not require planar conjugation with the ring.

The Dual Reaction Channels

-

Associative Channel (Dominant in Non-Polar Solvents): The nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. Ortho-substituents block this trajectory (Steric retardation).[1]

-

Dissociative Channel (Dominant in Polar/Acidic Media): The chloride leaves first, generating a reactive acylium cation.[1] Ortho-substituents can accelerate this by destabilizing the ground state (steric relief upon ionization) and preventing nucleophilic solvation (Figure 1).[1]

Figure 1: The dual mechanistic pathways. Steric hindrance blocks the upper (associative) path, while electronic/solvent effects can unlock the lower (dissociative) path.

Kinetic Profiling

The following data illustrates the magnitude of the ortho-effect. Note the dramatic retardation caused by steric bulk (Taft

Table 1: Relative Hydrolysis Rates & Steric Parameters

Data synthesized from comparative solvolysis studies (e.g., Bentley et al.) and Taft parameters.[1]

| Substituent (X) | Taft Steric Parameter ( | Relative Rate ( | Mechanistic Dominance |

| H (Parent) | 0.00 | 1.00 | Associative |

| p-NO₂ | - | ~100 | Associative (Electronic accel.)[1] |

| o-CH₃ | -1.24 | 0.21 | Mixed (Steric retardation) |

| o-Cl | -0.97 | 0.45 | Mixed (Inductive accel.[1] vs Steric slow) |

| 2,6-Dichloro | High Bulk | < 0.01 (in Acetone) | Sterically Dead (Associative blocked) |

| 2,6-Dichloro | High Bulk | > 500 (in HFIP*) | Acylium Ion (Dissociative) |

*HFIP = Hexafluoroisopropanol (High ionizing power, low nucleophilicity).[1]

Key Insight: In standard organic synthesis (DCM, THF), 2,6-disubstituted benzoyl chlorides are kinetically inert.[1] However, adding a Lewis Acid or using a highly polar solvent can trigger the acylium pathway, instantly restoring reactivity.[1]

Synthetic Protocols

For drug development, the preparation of these hindered chlorides requires specific protocols to avoid side reactions like decarbonylation or incomplete conversion.

The Gold Standard: Oxalyl Chloride + DMF (Catalytic)

Thionyl chloride (

Protocol:

-

Setup: Flame-dried RBF under

atmosphere. -

Solvent: Anhydrous DCM (0.5 M concentration of benzoic acid).

-

Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at

. -

Catalyst: Add anhydrous DMF (1-2 drops, or 1 mol%). Gas evolution (

, -

Monitoring: Stir at RT for 2-4 hours. Monitor by quenching an aliquot with MeOH and checking for Methyl Ester via TLC/HPLC.

-

Workup: Concentrate in vacuo. Do not distill unless necessary; hindered acid chlorides are often high-boiling and prone to thermal decomposition.[1]

Decision Matrix for Reagent Selection

Figure 2: Reagent selection guide based on substrate sensitivity and steric demand.[1]

Troubleshooting & Side Reactions

Intramolecular Friedel-Crafts Cyclization

Ortho-substituted benzoyl chlorides with pendant aryl groups are primed for cyclization.[1]

-

Risk: If the ortho-substituent contains an aromatic ring (e.g., o-benzyl), Lewis acid conditions (or even silica gel chromatography) can trigger intramolecular Friedel-Crafts acylation, yielding fluorenones or anthrones instead of the desired amide/ester.[1]

-

Mitigation: Avoid Lewis acids (AlCl3, FeCl3) during subsequent coupling.[1] Use basic conditions (Schotten-Baumann: biphasic DCM/aq. NaOH) to scavenge HCl immediately and prevent cationic cyclization.[1]

Hydrolysis Sensitivity

While sterically hindered chlorides are slower to hydrolyze than their para-counterparts in neutral water, they are extremely sensitive to base-catalyzed hydrolysis due to the relief of steric strain in the transition state.

-

Storage: Store 2,6-disubstituted benzoyl chlorides under Argon at -20°C. Never store in dilute solution.

References

-

Bentley, T. W., & Harris, H. C. (2011).[1][2] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4936–4947.[1] Link[1]

-

Taft, R. W. (1956).[1] Separation of Polar, Steric, and Resonance Effects in Reactivity.[1] Steric Effects in Organic Chemistry, Wiley, New York.[1] (Foundational text on

parameters). -

Clayden, J., & Greeves, N. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding on Nucleophilic Acyl Substitution).

-

Wissner, A., & Grudzinskas, C. V. (1978).[1] Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions.[1] The Journal of Organic Chemistry, 43(20), 3972–3974.[1] Link[1]

Sources

2-(Methylthio)benzoyl chloride synonyms and IUPAC name

Part 1: Executive Summary

2-(Methylthio)benzoyl chloride (CAS: 1442-03-1) is a specialized organosulfur building block critical to the synthesis of sulfur-containing heterocycles, particularly benzisothiazoles and thiochromanones.[1] Its high reactivity, driven by the electrophilic acyl chloride moiety, makes it a primary acylating agent in the development of antipsychotic and anti-inflammatory pharmacophores.[1] This guide provides a rigorous technical analysis of its nomenclature, physicochemical properties, synthetic pathways, and handling protocols for research and industrial applications.[1]

Part 2: Nomenclature & Identification

Accurate identification is paramount in chemical procurement and database management.[1] The following table consolidates the accepted nomenclature for this compound.

| Identifier Type | Designation |

| IUPAC Name | 2-(Methylsulfanyl)benzoyl chloride |

| Common Name | o-(Methylthio)benzoyl chloride |

| CAS Registry Number | 1442-03-1 |

| Molecular Formula | C₈H₇ClOS |

| SMILES | CSC1=CC=CC=C1C(Cl)=O |

| InChI Key | AAWPBDPLOOSGGF-UHFFFAOYSA-N |

| Synonyms | 2-Methylmercaptobenzoyl chloride; o-Methylmercaptobenzoyl chloride |

Part 3: Chemical & Physical Profile

The physical behavior of this compound is dictated by the ortho-substitution of the methylthio group, which introduces steric bulk and electronic donation relative to the parent benzoyl chloride.[1]

Physicochemical Data Table

| Property | Value / Description | Context |

| Molecular Weight | 186.66 g/mol | Calculated |

| Physical State | Liquid | At standard temperature/pressure |

| Appearance | Colorless to pale yellow | Darkens upon oxidation/hydrolysis |

| Boiling Point | 90–120 °C | @ 20–50 mmHg (Vacuum Distillation) |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols |

| Reactivity | High (Acyl Chloride) | Susceptible to hydrolysis (t₁/₂ < 1 min in H₂O) |

| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Ar/N₂ |

Critical Note: Unlike its solid acid precursor, the chloride is a liquid at room temperature.[1] The boiling point is significantly reduced under vacuum, which is the preferred method for purification to avoid thermal decomposition of the sulfur moiety.[1]

Part 4: Synthetic Pathways

Synthesis Workflow

The industrial standard for synthesizing this compound involves the chlorination of 2-(methylthio)benzoic acid.[1] Thionyl chloride (

Figure 1: Chlorination pathway using Thionyl Chloride.[1] The reaction is driven by the entropy of gas evolution.[1]

Experimental Protocol: Synthesis from Acid

Objective: Convert 10.0 g of 2-(methylthio)benzoic acid to the acid chloride.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

drying tube (or -

Reagent Addition:

-

Reaction: Heat the mixture to reflux (approx. 80–90 °C) for 2–3 hours. The evolution of HCl gas indicates reaction progress.[1]

-

Completion: The reaction is complete when gas evolution ceases and the solid acid has fully dissolved.[1]

-

Work-up:

-

Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporator).[1]

-

Purification: Distill the residue under high vacuum (approx. 0.1–1 mmHg). Collect the fraction boiling between 90–110 °C (adjust based on vacuum strength).

-

-

Yield: Expect 90–95% yield of a pale yellow liquid.

Part 5: Reactivity & Applications in Drug Discovery

Reactivity Profile

The ortho-methylthio group provides a unique "handle" for heterocycle formation.[1] Unlike simple benzoyl chlorides, this molecule can undergo cyclization reactions where the sulfur atom acts as an internal nucleophile or participates in condensation.[1]

Figure 2: Primary reactivity modes.[1] Path 1 is the standard route for intermediate synthesis; Path 3 is specific to sulfur heterocycle formation.[1]

Key Application: Amide Coupling (Benzoylation)

In medicinal chemistry, this chloride is frequently reacted with piperazine or substituted anilines to generate libraries of potential antipsychotics (similar to the structure of Quetiapine or Olanzapine precursors).[1]

Standard Coupling Protocol:

-

Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C.

-

Add this compound (1.05 equiv) dropwise.[1]

-

Warm to room temperature and stir for 1 hour.

-

Quench with water, extract with DCM, and wash with dilute HCl to remove unreacted amine.[1]

Part 6: Handling, Safety & Stability

Hazard Identification (GHS)[1]

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage.[1]

-

H290: May be corrosive to metals.[1]

-

EUH014: Reacts violently with water.[1]

Storage & Stability

-

Hydrolysis Risk: The compound hydrolyzes rapidly in moist air to release HCl gas and revert to the solid acid.[1]

-

Oxidation: The sulfur atom is susceptible to oxidation to the sulfoxide (

) or sulfone ( -

Recommendation: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

References

-

Sigma-Aldrich. this compound Product Sheet. Retrieved from

-

PubChem. 2-Methylbenzoyl chloride Compound Summary (Analog Comparison). National Library of Medicine.[1] Retrieved from [1]

-

Smolecule. this compound: Properties and Applications. Retrieved from

-

MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines. (Context on thio-derivative reactivity). Retrieved from

-

BenchChem. Synthesis of 2-(Ethylthio)benzoyl chloride (Analogous Protocols). Retrieved from

Sources

A Comprehensive Technical Guide to 2-(Methylthio)benzoyl Chloride: Synthesis, Applications, and Procurement for R&D Professionals

Executive Summary: 2-(Methylthio)benzoyl chloride (CAS No. 1442-03-1) is a vital bifunctional reagent increasingly utilized by researchers in organic synthesis, medicinal chemistry, and materials science. Characterized by a reactive acyl chloride group and a strategically positioned methylthio moiety, this compound serves as a versatile building block for introducing the 2-(methylthio)benzoyl group into a wide array of molecular scaffolds. The methylthio group can subtly modulate a molecule's electronic properties, solubility, and metabolic profile, making it a valuable tool for drug discovery and agrochemical development. This guide provides an in-depth analysis of its physicochemical properties, a detailed and validated synthesis protocol, its key applications with mechanistic insights, critical safety and handling procedures, and a practical overview of its procurement from commercial suppliers.

Chemical Identity and Physicochemical Properties

This compound is an organochlorine and organosulfur compound featuring a benzoyl chloride core with a methylthio (-SCH₃) group at the ortho-position.[1] This substitution pattern is crucial, as it influences the reactivity of the acyl chloride and imparts unique characteristics to its derivatives.[1] The compound typically appears as a colorless to pale yellow liquid with a pungent odor, a direct consequence of its slow hydrolysis in the presence of atmospheric moisture to release hydrogen chloride.[1]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1442-03-1 | [1] |

| Molecular Formula | C₈H₇ClOS | [1] |

| Molecular Weight | 186.66 g/mol | [1] |

| IUPAC Name | 2-(methylsulfanyl)benzoyl chloride | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Pungent, irritating | [1] |

The high reactivity of the acyl chloride functional group makes it an excellent electrophile for reactions with a wide range of nucleophiles.[1] Simultaneously, the electron-donating nature of the methylthio group can influence the regioselectivity and kinetics of synthetic transformations.[1]

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Dichloromethane (DCM) | Excellent | [1] |

| Tetrahydrofuran (THF) | Excellent | [1] |

| Toluene | Good | [1] |

| Acetonitrile (ACN) | Good | [1] |

| Water | Reacts violently | [1] |

Table 3: Spectroscopic Data (UV Absorption)

| Wavelength (λmax) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Source(s) |

| ~230 nm | 25,000 - 30,000 | Dichloromethane | [1] |

| ~245 nm | 15,000 - 20,000 | Dichloromethane | [1] |

| ~268 nm | 8,000 - 12,000 | Dichloromethane | [1] |

Synthesis and Mechanism

The most reliable and common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-(methylthio)benzoic acid.

Causality of Reagent Choice: Thionyl Chloride

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several critical reasons that ensure a high yield and straightforward purification:

-

Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2] According to Le Châtelier's principle, the continuous removal of these gaseous products from the reaction mixture drives the equilibrium towards the formation of the desired acyl chloride, ensuring the reaction goes to completion.

-

Simplified Workup: Since the byproducts are gases and any excess thionyl chloride is low-boiling (74.6 °C), they can be easily removed by distillation or under vacuum, leaving a relatively clean crude product.[2] This avoids complex aqueous workups which would hydrolyze the product.

Reaction Mechanism

The conversion follows a classic nucleophilic acyl substitution pathway. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, which, after a series of steps involving the departure of a chloride ion and subsequent attack, results in the formation of the acyl chloride.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for reproducibility. Adherence to anhydrous conditions is paramount for success.

Materials:

-

2-(methylthio)benzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq, excess)

-

Anhydrous toluene (as solvent)

-

A few drops of anhydrous N,N-dimethylformamide (DMF) (catalyst)

-

Round-bottom flask, reflux condenser, heating mantle, gas trap (e.g., bubbler with mineral oil or a basic solution)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The condenser outlet should be connected to a gas trap to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add 2-(methylthio)benzoic acid followed by anhydrous toluene (approx. 3-5 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of anhydrous DMF. The catalyst facilitates the reaction by forming a small amount of a Vilsmeier-Haack type intermediate, which is highly reactive.

-

Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (an oil bath temperature of ~80-90 °C is typically sufficient) and maintain for 2-4 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution. The initial solid benzoic acid derivative will dissolve as it is converted to the liquid acyl chloride.

-

Workup and Purification: a. Cool the reaction mixture to room temperature. b. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).[3] Care should be taken as the initial evaporation can be vigorous. c. The resulting crude oil is typically of high purity and can often be used directly. For applications requiring very high purity, fractional distillation under high vacuum can be performed.

Key Applications in Research and Development

The utility of this compound stems from its ability to act as a potent acylating agent, enabling the construction of more complex molecules.[1]

Core Utility as a Pharmaceutical and Agrochemical Intermediate

The primary application is in organic synthesis, where it serves as an intermediate in the production of pharmaceuticals and agrochemicals.[1] It allows for the precise installation of the 2-(methylthio)benzoyl moiety, which can be a key pharmacophore or a precursor to other functional groups.

Caption: Workflow of this compound in synthesis.

Derivatization for Enhanced Bioanalytical Analysis

In the field of metabolomics, the analysis of small, polar molecules by liquid chromatography-mass spectrometry (LC-MS) is often challenging due to poor retention on reversed-phase columns. Benzoyl chloride and its derivatives are used as derivatizing agents to overcome this.[4] Reacting polar functional groups (like amines and phenols) with this compound appends a non-polar aromatic tag.

Causality of this technique:

-

Improved Chromatography: The added hydrophobic benzoyl group significantly increases the analyte's retention time on C18 and other reversed-phase columns, moving it away from the solvent front and improving separation from interfering species.

-

Enhanced Sensitivity: The benzoyl tag can improve the ionization efficiency of the analyte in the mass spectrometer source, leading to better sensitivity and lower limits of detection.[4]

Safe Handling, Storage, and Disposal

This compound is a hazardous compound and must be handled with stringent safety protocols.[1]

Table 4: Summary of GHS Hazards

| Hazard Type | GHS Classification | Precaution |

| Corrosion | Causes severe skin burns and eye damage. | Wear appropriate gloves, lab coat, and chemical splash goggles/face shield.[3] |

| Toxicity | Potential for acute toxicity if inhaled or swallowed. | Handle only in a certified chemical fume hood.[3] |

| Reactivity | Reacts violently with water and alcohols. Lachrymator. | Use and store away from moisture. Ensure adequate ventilation.[1] |

Storage: The compound is moisture-sensitive. It should be stored tightly sealed under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible substances like water, bases, and alcohols.

Disposal: Small quantities of waste can be neutralized by slowly and carefully adding the material to a stirred, cooled solution of a weak base, such as sodium bicarbonate. This should be done in a fume hood due to the evolution of gas. Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Procurement Guide: Suppliers and Pricing

This compound is available from several chemical suppliers that specialize in research and development compounds. Pricing is highly dependent on quantity, purity, and the specific supplier. For bulk quantities, a direct quote is almost always required.

Table 5: Representative Suppliers

| Supplier | Availability | Notes |

| Smolecule | In Stock (as of search date) | Lists CAS 1442-03-1 specifically for research purposes.[1] |

| LIDE PHARMACEUTICALS | Available | Lists the related isomer 4-(Methylthio)benzoyl chloride, suggesting capability in this class of compounds.[4] |

| Other Fine Chemical Suppliers | Inquiry Recommended | Many suppliers (e.g., Sigma-Aldrich, Thermo Fisher Scientific, TCI) may offer this compound on request or as part of their custom synthesis services. |

Indicative Pricing: Direct pricing for this compound is not widely published. However, based on structurally related benzoyl chloride derivatives, researchers can expect pricing for small, research-grade quantities (1-10 g) to be in the range of $50 - $200 per gram . For instance, unsubstituted benzoyl chloride is significantly cheaper, with prices around $30 for 250g, while more specialized, substituted benzyl chlorides can be priced around $55 per gram.[5][6] This highlights the premium placed on more complex, functionalized building blocks. Prices decrease significantly on a per-gram basis for larger, semi-bulk orders.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its dual functionality—a highly reactive acylating group and a strategically placed methylthio substituent—provides chemists and drug development professionals with a valuable tool for constructing complex molecules and fine-tuning their properties. A thorough understanding of its synthesis, reactivity, and stringent handling requirements is essential for its safe and effective use in the laboratory. While procurement requires sourcing from specialized chemical suppliers, its availability enables its continued application in cutting-edge research.

References

-

Oakwood Chemical. p-(Methylthio)benzyl chloride. [Link]

-

IndiaMART. Premium Benzoyl Chloride - Top Quality Fuming Liquid at Affordable Prices. [Link]

-

Carl ROTH. Benzoyl chloride, 100 ml, CAS No. 98-88-4. [Link]

-

Bulgarian Chemical Communications. One pot preparation of 2-thioalkyl benzothiazoles, benzoxazoles and benzimidazoles. [Link]

-

YouTube. Making benzoyl chloride. (2024-06-17). [Link]

-

DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). [Link]

-

Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

-

Reddit. Synthesis of 2-amino benzoyl chloride. (2024-02-07). [Link]

-

LIDE PHARMACEUTICALS LIMITED. 4-(Methylthio)benzoyl chloride CAS NO.1442-06-4. [Link]

Sources

- 1. Buy this compound | 1442-03-1 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-(Methylthio)benzoyl chloride, CasNo.1442-06-4 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 5. p-(Methylthio)benzyl chloride [oakwoodchemical.com]

- 6. Benzoyl chloride, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Note: Protocol for Benzoylation of Amines with 2-(Methylthio)benzoyl Chloride

Abstract & Strategic Significance

The introduction of a 2-(methylthio)benzoyl moiety is a high-value transformation in medicinal chemistry. The ortho-methylthio group (

-

Steric & Electronic Modulation: It introduces a specific steric bulk that restricts conformational rotation around the amide bond (atropisomerism potential) and modulates the lipophilicity (

) of the scaffold. -

Synthetic Handle: The sulfide is a "dormant" functional group that can be selectively oxidized to a sulfoxide (

) or sulfone (

This protocol details the controlled benzoylation of primary and secondary amines with 2-(methylthio)benzoyl chloride. Unlike standard benzoylations, this reaction requires specific attention to the ortho-steric hindrance and the redox sensitivity of the thioether moiety.

Chemical Basis & Mechanism

Mechanistic Pathway

The reaction proceeds via a classic Nucleophilic Acyl Substitution (

To counteract these deactivating factors, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the free acid chloride.

Reaction Diagram

The following diagram illustrates the catalytic cycle and the critical transition states.

Figure 1: DMAP-catalyzed nucleophilic acyl substitution mechanism overcoming ortho-steric hindrance.

Pre-Reaction Planning

Reagent Properties & Safety

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |

| Amine Substrate | Var. | 1.0 | Nucleophile | Irritant, Basic |

| This compound | 186.66 | 1.1 - 1.2 | Electrophile | Corrosive, Moisture Sensitive, Lachrymator |

| Triethylamine ( | 101.19 | 2.0 - 3.0 | HCl Scavenger | Flammable, Corrosive |

| DMAP | 122.17 | 0.1 | Catalyst | Toxic (skin absorption) |

| Dichloromethane (DCM) | - | Solvent | Medium | Volatile, Carcinogen susp. |

Critical Control Points[2]

-

Moisture Control: The acid chloride hydrolyzes to 2-(methylthio)benzoic acid (white solid) upon contact with moist air. Reagents should be handled under

or Ar. -

Redox Hygiene: Do NOT use bleach (sodium hypochlorite) or peroxide-containing solvents (e.g., old ethers) during workup or cleaning while the product is present. This will oxidize the sulfide (

) to the sulfoxide ( -

Odor Control: The reagent has a distinct sulfidic odor. All operations must occur in a fume hood.

Standard Operating Procedure (Method A: High-Fidelity)

Context: This method is optimized for drug discovery applications where the amine substrate is valuable (

Experimental Workflow

Figure 2: Step-by-step experimental workflow for anhydrous benzoylation.

Detailed Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solubilization: Add the Amine (1.0 equiv) and DMAP (0.1 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.1 M).

-

Base Addition: Add Triethylamine (

, 2.0 equiv) via syringe.-

Note: If the amine is a hydrochloride salt, increase

to 3.0 equiv.

-

-

Cooling: Submerge the flask in an ice-water bath (

). -

Electrophile Addition: Dissolve This compound (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5-10 minutes.

-

Rationale: Dropwise addition prevents localized heating and suppresses the formation of di-acylated byproducts (if primary amine).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC.[2] The product usually runs higher (less polar) than the amine.

-

-

Quench: Quench the reaction by adding saturated aqueous

(equal volume to solvent). Stir vigorously for 15 minutes.

Workup & Purification[9]

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash (Critical): Wash the organic layer with 0.5 M HCl (or 5% citric acid if product is acid-sensitive).

-

Purpose: This removes unreacted amine, DMAP, and excess

.

-

-

Base Wash: Wash with saturated

to ensure removal of 2-(methylthio)benzoic acid. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification:

-

If solid: Recrystallize from EtOAc/Hexanes or Ethanol.

-

If oil: Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Low Conversion | Ortho-steric hindrance | Add 0.2 equiv DMAP; Heat to reflux (40°C); Extend time to 12h. |

| White Precipitate | Amine-HCl salt formation | This is normal ( |

| New Polar Spot (TLC) | Hydrolysis of reagent | Ensure DCM is anhydrous. Check reagent quality (should be yellow liquid/low-melt solid, not white powder). |

| M+16 Peak (LCMS) | Oxidation to Sulfoxide | Check solvents for peroxides. Ensure no bleach was used in glassware cleaning. |

Characterization Criteria

To validate the synthesis of the N-substituted-2-(methylthio)benzamide:

-

NMR (CDCl

-

Look for the S-Methyl singlet : Typically appears at

2.40 – 2.55 ppm . -

Look for the Amide NH : Broad singlet, typically

6.0 – 8.0 ppm (variable). -

Ortho-aromatic protons: Distinct multiplet patterns due to unsymmetrical substitution.

-

-

NMR:

-

S-Methyl carbon :

15–17 ppm. -

Carbonyl (C=O) :

165–170 ppm.

-

-

Mass Spectrometry:

-

Expect parent ion

. -

Isotope pattern: Sulfur (

) provides a distinct M+2 peak (~4.5% abundance relative to M).

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Preparation of Benzamides).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61280, this compound.

-

Sigma-Aldrich. (2023). This compound Product Specification & Safety Data Sheet.

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Amide formation mechanisms).[3][4]

Sources

- 1. scispace.com [scispace.com]

- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. EP0657438B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

Preparation of 2-benzoylaminothiobenzamides from acid chlorides

Application Note: High-Fidelity Synthesis of 2-Benzoylaminothiobenzamides via Chemoselective N-Acylation

Executive Summary & Strategic Importance

The synthesis of 2-benzoylaminothiobenzamides (N-(2-carbamothioylphenyl)benzamides) represents a critical junction in the development of nitrogen-sulfur heterocycles. These compounds serve as the immediate precursors to quinazoline-4(3H)-thiones and 2-phenylbenzo[d][1,3]thiazin-4-ones , scaffolds highly valued in medicinal chemistry for their antimicrobial and anticancer properties.

This protocol addresses the primary challenge in this synthesis: Chemoselectivity and Stability . The starting material, 2-aminothiobenzamide, possesses three nucleophilic sites: the aniline nitrogen, the thioamide nitrogen, and the thioamide sulfur. Furthermore, the product is thermodynamically unstable, prone to premature cyclization or hydrolysis under standard aqueous workup conditions.

Key Technical Differentiator: Unlike standard amide couplings that utilize aqueous washes (HCl/NaHCO₃), this protocol utilizes an Anhydrous Precipitation Method . This approach prevents the inadvertent cyclization to quinazolines (basic conditions) or thiazinones (acidic conditions) during isolation.

Chemical Strategy & Mechanism

The Chemoselectivity Challenge

The reaction involves the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides.[1]

-

Site A (Aniline

): Moderate nucleophile, sterically accessible. Target site. -

Site B (Thioamide

): Lower nucleophilicity due to resonance delocalization with sulfur. -

Site C (Sulfur

): Soft nucleophile, capable of S-acylation (kinetic product), which often rearranges or hydrolyzes.

By controlling temperature (

Reaction Mechanism

The pathway follows a nucleophilic acyl substitution (addition-elimination).

Figure 1: Mechanistic pathway highlighting the critical path to the target amide and the risk of premature cyclization.

Detailed Experimental Protocol

Safety Warning: Benzoyl chlorides are lachrymators and corrosive. Thioamides may release toxic

Materials & Reagents

-

Substrate: 2-Aminothiobenzamide (1.0 equiv)

-

Reagent: Substituted Benzoyl Chloride (1.0 - 1.1 equiv)

-

Base: Triethylamine (TEA) (1.1 - 1.2 equiv), dried over KOH.

-

Solvent: Acetone (HPLC Grade, dried over molecular sieves). Note: DCM can be used, but Acetone is preferred to ensure complete precipitation of TEA

HCl.

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a flame-dried 3-neck round-bottom flask with 2-aminothiobenzamide (e.g., 10 mmol).

-

Add anhydrous Acetone (10 volumes, ~15 mL). Stir until a clear yellow solution is obtained.

-

Add Triethylamine (11 mmol) via syringe.

-

Cool the mixture to

using an ice/water bath.

Step 2: Controlled Acylation

-

Dissolve the Benzoyl Chloride (10 mmol) in a separate portion of Acetone (5 mL).

-

Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes.

-